molecular formula C8H14O3 B8701389 Propanoic acid, 2-allyloxy-, ethyl ester

Propanoic acid, 2-allyloxy-, ethyl ester

Cat. No. B8701389
M. Wt: 158.19 g/mol
InChI Key: SQKHGJLWNLPYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2-allyloxy-, ethyl ester is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanoic acid, 2-allyloxy-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid, 2-allyloxy-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Propanoic acid, 2-allyloxy-, ethyl ester

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl 2-prop-2-enoxypropanoate

InChI

InChI=1S/C8H14O3/c1-4-6-11-7(3)8(9)10-5-2/h4,7H,1,5-6H2,2-3H3

InChI Key

SQKHGJLWNLPYMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

23.6 g (0.2 mol) of ethyl (S)-(−)-lactate, dissolved in 100 ml of THF, are added to a suspension of 8.0 g (0.2 mol) of NaH in 150 ml THF. When the addition is complete, 36.3 g (0.3 mol) of allyl bromide, dissolved in 10 ml of THF, are added dropwise. Some KI is then added and the mixture is refluxed for 16 h. The mixture is then cooled and the reaction is quenched with 100 ml of 2N HCl. The aqueous phase is extracted twice more with Et2O before the combined organic phases are dried over Na2SO4. The mixture is then filtered and the filtrate is evaporated to dryness on a rotary evaporator, giving 31.7 g of crude product (GC purity 89.0%), which is used in the next reactions without further purification.
Quantity
23.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
36.3 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.